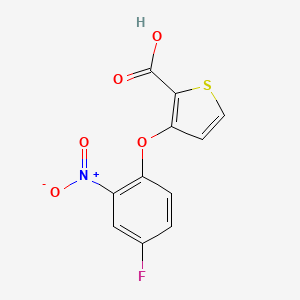

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid

Descripción

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid is a substituted thiophene derivative characterized by a phenoxy group bearing a fluorine atom at the para-position and a nitro group at the ortho-position (relative to the thiophene ring). The compound’s molecular formula is C₁₁H₆FNO₅S, with a molecular weight of 283.23 g/mol (calculated). It is commercially available as a research chemical, with pricing ranging from $146 (500 mg) to $203 (1 g) .

Propiedades

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO5S/c12-6-1-2-8(7(5-6)13(16)17)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQAUGZFUBAVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.

Coupling Reaction: The phenoxy ring is then coupled with a thiophene ring through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

While specific applications of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid are not detailed in the provided search results, some inferences regarding its potential applications can be made based on its properties and related research.

Chemical Properties and Characteristics

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid has the following properties:

- Formula:

- Molecular Weight: 283.23 or 283.24 g/mol

- CAS Number: 303152-17-2

- Melting Point: 135-137°C , 159-161°C

Potential Applications

Given the chemical structure and components of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid, potential applications can be suggested:

- Pharmaceutical Research: The presence of a thiophene ring, a carboxylic acid group, a nitro group, and a fluorine atom makes it a candidate for bioactive molecule development . Fluorine introduction can significantly alter chemical, physical, and biological properties of molecules .

- HM74A Agonists: The search results mention novel thiophene derivatives being HM74A agonists, which are useful in treating diseases modulated by HM74A agonists .

- Inhibition of Bacterial Growth: The nitro group may disrupt bacterial DNA synthesis.

- Intermediate in Synthesis: It can serve as an intermediate in synthesizing various compounds .

- Fluorination Reagent: Building blocks containing fluorine are valuable in synthesizing various compounds .

Safety Information

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The nitro and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid with similar thiophene derivatives:

Key Observations:

- Electron-Withdrawing Groups : The nitro group in the main compound enhances acidity of the carboxylic acid (pKa reduction) compared to the parent compound . The trifluoromethyl group in the analogue (C₆H₃F₃O₂S) exerts similar effects but with greater steric bulk .

- Substituent Position: Fluorine at the para-position on the phenoxy ring (main compound) vs. direct attachment to the thiophene (e.g., 5-(4-fluorophenyl) derivative ) alters electronic distribution and metabolic stability.

Actividad Biológica

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

- Molecular Formula : C11H6FNO5S

- Molecular Weight : 283.23 g/mol

- CAS Number : 303152-17-2

- Physical State : Solid

Synthesis

The synthesis of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid typically involves multi-step reactions that introduce the nitro and fluoro groups onto a thiophenecarboxylic acid framework. Specific methodologies may vary, but they often utilize standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing nitrophenoxy groups. For instance, derivatives with similar structures have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The presence of the nitro group is crucial for enhancing the antibacterial efficacy of these compounds.

Anticancer Potential

Research indicates that compounds similar to 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid exhibit anticancer properties. A study reported that related derivatives showed promising activity against various cancer cell lines, although specific data for this compound remains limited . The mechanism of action may involve the induction of apoptosis in cancer cells, potentially through the disruption of cellular signaling pathways.

Case Studies and Findings

- Antitubercular Activity : A compound structurally related to 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid demonstrated potent antitubercular activity with an MIC of 4 μg/mL against M. tuberculosis H37Rv . This suggests that similar derivatives may hold therapeutic potential in treating tuberculosis.

- Safety Profile : In vitro evaluations have shown a favorable safety profile for certain derivatives, indicating low toxicity in normal cell lines while maintaining efficacy against pathogenic strains .

The biological activity of 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid is hypothesized to involve:

- Inhibition of Bacterial Growth : The nitro group likely plays a role in disrupting bacterial DNA synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a potential mechanism for anticancer activity.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of 2-thiophenecarboxylic acid derivatives via coupling agents like DCCI (N,N′-dicyclohexylcarbodiimide) to form intermediates such as O-acyl isourea or active esters .

- Step 2 : Introduction of the 4-fluoro-2-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-withdrawing nitro group to activate the aryl ring for substitution .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Analytical techniques like HPLC and TLC ensure purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and functional group integrity.

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm) and nitro group (asymmetric stretch ~1520 cm) .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated in coordination polymer studies involving thiophenecarboxylic acid derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent positions on the aromatic ring. This facilitates reactions such as:

- Reduction : Conversion to an amine group for downstream derivatization.

- Nucleophilic Substitution : Replacement of the fluorine or nitro group under specific conditions .

Advanced Research Questions

Q. What challenges arise in designing coordination polymers using 3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid?

- Steric Hindrance : The bulky 4-fluoro-2-nitrophenoxy substituent may restrict ligand flexibility, complicating coordination with metal ions.

- Crystal Packing : The nitro group’s electron-withdrawing nature affects intermolecular interactions, requiring optimization of solvent systems (e.g., DMF/water mixtures) to stabilize crystallinity .

- Topology Control : Achieving desired 1D or 2D frameworks often requires co-ligands (e.g., 4-bphz) to balance steric and electronic effects .

Q. How do substituents (fluoro, nitro) impact biological activity in receptor-binding studies?

- Fluoro Group : Enhances metabolic stability and bioavailability via reduced oxidative metabolism.

- Nitro Group : May act as a hydrogen-bond acceptor in target binding, as seen in PPARδ antagonists where the nitro group stabilizes interactions with hydrophobic receptor pockets .

- Challenges : Nitro groups can introduce cytotoxicity, necessitating structure-activity relationship (SAR) studies to balance efficacy and safety .

Q. What contradictions exist in reported data on the compound’s solubility and stability?

- Solubility : Polar aprotic solvents (DMSO, DMF) are effective, but conflicting reports exist in aqueous solubility due to variability in crystallinity and hydrate formation .

- Stability : The nitro group may promote photodegradation under UV light, requiring storage in amber vials. Contradictory stability data in acidic vs. basic conditions suggest pH-dependent decomposition pathways .

Q. What computational methods are used to predict the compound’s reactivity and intermolecular interactions?

- DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Simulate binding affinities with biological targets (e.g., PPARδ) using software like AutoDock Vina .

- MD Simulations : Assess stability of coordination polymers in solution, accounting for ligand flexibility and solvent effects .

Methodological Considerations

Q. How to resolve discrepancies in crystallographic data for derivatives of this compound?

- Refinement Protocols : Use high-resolution datasets (>1.0 Å) and software like SHELXL for accurate anisotropic displacement parameters.

- Twinned Crystals : Apply twin law corrections in programs like PLATON to resolve overlapping reflections .

Q. What strategies optimize yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.